BOS172722 is a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [] MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis ensuring accurate chromosome segregation. [, ] BOS172722 is classified as an antimitotic agent due to its ability to disrupt the cell cycle at the mitotic phase. [] Its primary role in scientific research is as a tool to investigate MPS1 function and the SAC, and to explore its potential as a target for anticancer therapies. [, , , , ]
The synthesis of BOS172722 involves a multi-step process beginning with a series of pyrido[3,4-d]pyrimidine inhibitors. [] A critical challenge in its development was overcoming rapid metabolism in human liver microsomes (HLM). [] The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability. [] This modification is believed to suppress metabolism at the distant aniline portion of the molecule, hindering P450 enzyme recognition. []
The molecular structure of BOS172722 features a central pyrido[3,4-d]pyrimidine core, with a key methyl group at the 6-position contributing to its metabolic stability. [] Further details regarding specific structural features and their impact on activity are not elaborated upon in the provided research articles.
BOS172722 exerts its biological activity by binding to and inhibiting the activity of MPS1 kinase. [, , ] This inhibition compromises the spindle assembly checkpoint (SAC), leading to chromosome missegregation errors during mitosis. [, ] This disruption of the cell cycle ultimately leads to a decrease in cancer cell viability. [, ] BOS172722 exhibits synergistic effects with paclitaxel, enhancing its ability to induce mitotic arrest and cell death. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6